SGI-1027

Vue d'ensemble

Description

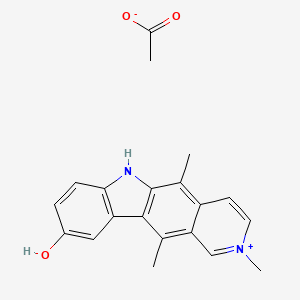

SGI-1027 est un nouvel inhibiteur de petite molécule à base de quinoléine des enzymes de méthyltransférase de l'ADN (DNMT). Il est connu pour sa capacité à inhiber l'activité des DNMT et à réactiver les gènes suppresseurs de tumeurs, ce qui en fait un composé prometteur dans la recherche sur le cancer .

Applications De Recherche Scientifique

SGI-1027 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Cancer Research: It is used to study the inhibition of DNA methyltransferase enzymes and the reactivation of tumor suppressor genes.

Drug Development: The compound is investigated for its potential as a therapeutic agent in treating various cancers, including hepatocellular carcinoma and cervical cancer.

Mécanisme D'action

SGI-1027 inhibits DNA methyltransferase enzymes by competing with the cofactor S-adenosyl-L-methionine (AdoMet) for the enzyme’s binding site. This inhibition prevents the methylation of DNA, leading to the reactivation of silenced tumor suppressor genes. The compound primarily targets DNMT1, DNMT3A, and DNMT3B .

Analyse Biochimique

Biochemical Properties

SGI-1027 is a quinoline-based small molecule that inhibits the activity of DNMTs, including DNMT1, DNMT3A, and DNMT3B . It competes with S-adenosyl-L-methionine (SAM), the methyl donor, for the enzyme’s cofactor binding site . This competition results in the inhibition of DNMTs, leading to the reactivation of silenced tumor suppressor genes .

Cellular Effects

In various human cancer cell lines, this compound has been shown to cause selective degradation of DNMT1, leading to the reactivation of silenced tumor suppressor genes . This results in a significant dose-dependent decrease in cell viability . In addition, this compound has been shown to induce apoptosis in certain cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its direct interaction with DNMTs, effectively interfering with the pathogenic conformational change of DNA methylation . This inhibition is achieved by this compound competing with SAM for the enzyme’s cofactor binding site . This competition results in the inhibition of DNMTs, leading to the reactivation of silenced tumor suppressor genes .

Temporal Effects in Laboratory Settings

This compound has been shown to cause a significant dose-dependent decrease in cell viability over time . Moreover, it has been observed that the effects of this compound are relatively stable, with the compound maintaining its inhibitory effects on DNMTs over extended periods .

Metabolic Pathways

This compound acts by inhibiting DNMTs, key enzymes involved in the methylation of DNA . This process is a crucial part of the epigenetic regulation of gene expression. By inhibiting DNMTs, this compound disrupts this regulatory process, leading to changes in gene expression patterns .

Transport and Distribution

It is known that this compound is a lipophilic compound, suggesting that it may readily cross cell membranes .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the nucleus where it interacts with DNMTs to inhibit DNA methylation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

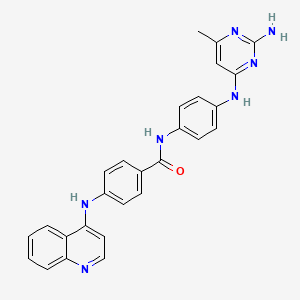

SGI-1027 est synthétisé par une série de réactions chimiques impliquant des dérivés de la quinoléine. La préparation implique la réaction de la 4-(2-amino-6-méthylpyrimidin-4-ylamino)phénylamine avec l'acide 4-quinoléinecarboxylique dans des conditions spécifiques pour former le produit final .

Méthodes de production industrielle

Bien que les méthodes de production industrielle détaillées ne soient pas largement documentées, la synthèse implique généralement l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la qualité et le rendement du produit souhaités .

Analyse Des Réactions Chimiques

Types de réactions

SGI-1027 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles.

Réactions d'oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de la quinoléine substitués .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Recherche sur le cancer : Il est utilisé pour étudier l'inhibition des enzymes de méthyltransférase de l'ADN et la réactivation des gènes suppresseurs de tumeurs.

Développement de médicaments : Le composé est étudié pour son potentiel comme agent thérapeutique dans le traitement de divers cancers, notamment le carcinome hépatocellulaire et le cancer du col de l'utérus.

Mécanisme d'action

This compound inhibe les enzymes de méthyltransférase de l'ADN en entrant en compétition avec le cofacteur S-adénosyl-L-méthionine (AdoMet) pour le site de liaison de l'enzyme. Cette inhibition empêche la méthylation de l'ADN, conduisant à la réactivation des gènes suppresseurs de tumeurs silencieux. Le composé cible principalement DNMT1, DNMT3A et DNMT3B .

Comparaison Avec Des Composés Similaires

Composés similaires

- 5-Azacytidine (5-AZA)

- 5-Aza-2’-désoxycytidine (DAC)

- MC3353

- RG-108

Unicité

SGI-1027 est unique en raison de sa structure non nucléosidique et de sa capacité à inhiber sélectivement DNMT1 sans provoquer d'hypo-méthylation pangénomique ou de cytotoxicité significative. Comparé aux analogues nucléosidiques comme la 5-azacytidine et la 5-aza-2’-désoxycytidine, this compound offre une approche plus ciblée avec moins d'effets hors cible .

Propriétés

IUPAC Name |

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYLKMKIVWJAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

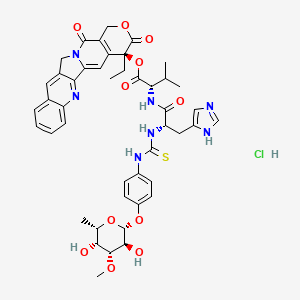

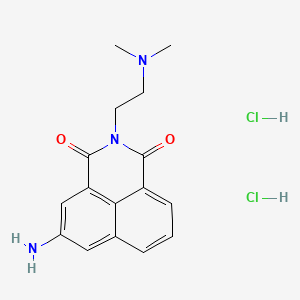

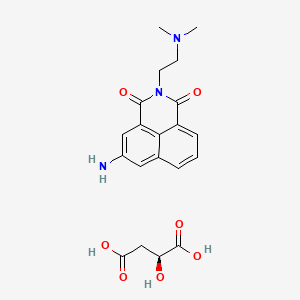

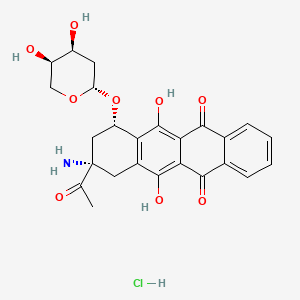

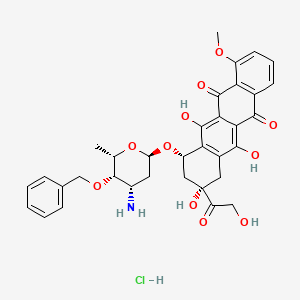

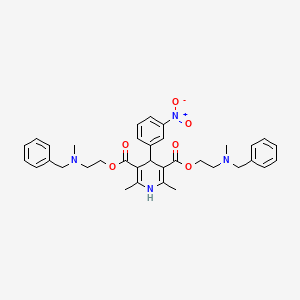

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

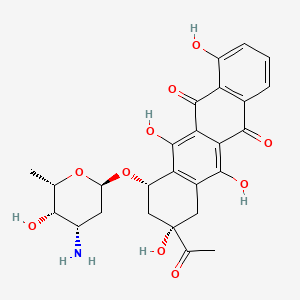

![(9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate](/img/structure/B1684239.png)